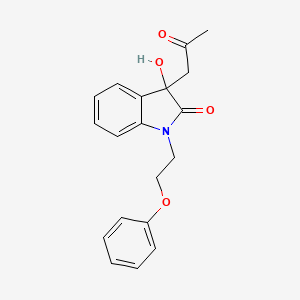

3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-14(21)13-19(23)16-9-5-6-10-17(16)20(18(19)22)11-12-24-15-7-3-2-4-8-15/h2-10,23H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODJIACFKWBWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one typically involves multi-step organic reactions. One possible synthetic route could include:

Formation of the Indolinone Core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.

Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Attachment of the Oxopropyl Group: This could be done through a Friedel-Crafts acylation reaction using an acyl chloride or anhydride.

Addition of the Phenoxyethyl Group: This step might involve nucleophilic substitution reactions using phenoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids for Friedel-Crafts reactions.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that 3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent for treating infections. The compound's mechanism includes the inhibition of nitric oxide production, which plays a crucial role in microbial defense mechanisms .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to tumor growth . The compound's ability to target specific cancer cell lines makes it a candidate for further development as an anticancer drug.

Enzyme Inhibition

The compound has been explored for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been reported to inhibit proteases that are critical for bacterial survival, suggesting applications in developing new antibiotics .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with tailored mechanical and thermal characteristics .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; reduced tumor size in animal models by 30%. |

| Study 3 | Enzyme Inhibition | Inhibited key proteases involved in bacterial virulence with IC50 values ranging from 10 µM to 20 µM. |

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one would depend on its specific biological target. Generally, indolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxy and oxopropyl groups might participate in hydrogen bonding or other interactions, while the phenoxyethyl group could influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points: Compounds with extended aromatic 3-substituents (e.g., 3e: 205–206°C) exhibit higher melting points than those with aliphatic chains (e.g., 3o: oil) . The target compound’s 2-phenoxyethyl group may reduce crystallinity compared to fully aromatic analogs.

- Spectral Data:

Research Findings and Implications

- Structure-Activity Relationships (SAR): 1-Position Modifications: Bulky 1-substituents (e.g., benzyl, phenoxyethyl) may hinder racemization, as shown in boronic acid-catalyzed reactions . 3-Position Flexibility: The 2-oxopropyl group balances simplicity and bioactivity, whereas α,β-unsaturated ketones (e.g., 3a–3f) offer sites for Michael addition or redox cycling .

- Synthetic Feasibility: High-yield routes (e.g., 98% for 3a ) suggest scalability for lead optimization.

Biological Activity

3-Hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indolin-2-one is a compound belonging to the indolinone family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a hydroxy group, an oxopropyl side chain, and a phenoxyethyl group attached to the indolinone core, contributing to its unique biological properties.

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Properties : The compound has been studied for its ability to induce apoptosis in cancer cells. It appears to inhibit key signaling pathways involved in cell proliferation and survival.

- Inhibition of Nitric Oxide Production : A significant finding is its ability to inhibit nitric oxide (NO) production in murine macrophage cells. The IC50 value for NO inhibition was reported at 34 µM, suggesting a moderate potency in modulating inflammatory responses .

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various indolinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control compounds.

-

Cancer Cell Line Studies :

- In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with observed morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells.

Data Table: Biological Activities Summary

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the indolinone core followed by the introduction of functional groups through selective reactions.

Comparison with Related Compounds

| Compound Name | Key Differences |

|---|---|

| 5-Chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one | Contains a chlorine atom at the 5-position |

| 3-Hydroxyindolin-2-one | Lacks oxopropyl and phenoxyethyl groups |

Q & A

Q. What synthetic methodologies are reported for 3-hydroxyindolin-2-one derivatives, and how can structural purity be validated?

Answer: Synthesis of 3-hydroxyindolin-2-one derivatives often employs domino reactions, electrochemical approaches, or condensation strategies. For example:

- Domino ring-opening cyclization : Ethanol and aqueous ammonia at 75°C facilitate the conversion of intermediates like (E)-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one into styrylquinoline derivatives .

- Electrochemical synthesis : NaBr acts as both an electrolyte and bromination source for generating 2-aminothiazole derivatives from indolin-2-one precursors .

- CeIV-mediated activation : Ceric ammonium nitrate (CAN) promotes nucleophilic additions to isatin derivatives, forming intermediates like 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one .

Structural validation relies on:

- NMR and MS : Used to confirm planar structures and substituent positions .

- X-ray crystallography : Resolves stereochemistry and crystallographic parameters (e.g., R factor = 0.002 Å in related compounds) .

- Optical rotation comparisons : Determines chirality by aligning experimental values with literature data .

Q. What biological activities have been reported for 3-hydroxyindolin-2-one analogs, and what assay systems were utilized?

Answer: Key bioactivities include:

Q. Assay protocols :

- NO inhibition : Macrophages are treated with LPS, and NO production is quantified via Griess reagent .

- Anticancer screening : Compounds are tested at a 10 µM single dose, followed by dose-response curves in leukemia and solid tumor cell lines .

Advanced Research Questions

Q. How do structural modifications at the N-1 or C-3 positions influence bioactivity?

Answer: Substituent effects are critical for activity modulation:

Q. Methodological insight :

Q. What mechanistic hypotheses explain the nitric oxide inhibition activity of 3-hydroxyindolin-2-one derivatives?

Answer: Proposed mechanisms include:

- NF-κB pathway modulation : Downregulation of inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .

- iNOS enzyme inhibition : Direct binding to inducible nitric oxide synthase, inferred from structural analogs .

- Redox modulation : The 3-hydroxy group may scavenge reactive oxygen species, indirectly reducing NO production .

Q. Comparative analysis :

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer: Key strategies :

- Standardize assay conditions : Variations in LPS concentration (0.1–1 µg/mL) or cell passage number can alter NO inhibition results .

- Control structural variables : Verify substituent positions and purity via LC-MS/HPLC .

- Cross-validate models : Compare activities in primary cells (e.g., human macrophages) vs. murine cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.